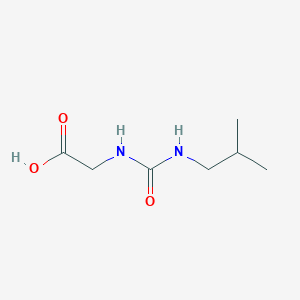

(3-Isobutyl-ureido)-acetic acid

Description

Contextualizing (3-Isobutyl-ureido)-acetic acid within Contemporary Chemical Research

This compound is a fascinating molecule that sits (B43327) at the intersection of several key areas of modern chemical research. Its structure, featuring a urea (B33335) linkage and an isobutyl group, makes it a subject of interest in both medicinal and organic chemistry. This article will delve into the chemical principles that govern this compound, exploring its historical context, its relationship to amino acids, and the broader significance of its structural components.

Historical Trajectories of Urea Derivatives in Organic and Medicinal Chemistry

The journey of urea derivatives in science began with Friedrich Wöhler's synthesis of urea in 1828, a landmark event that is often considered the dawn of organic chemistry. nih.gov Since this pivotal moment, urea and its derivatives have become central to the development of medicinal chemistry. nih.gov The ability of the urea functional group to form stable hydrogen bonds with proteins and other biological targets has made it a valuable component in drug design. nih.govacs.org

Positioning this compound as a Non-Proteinogenic Amino Acid Analog

This compound can be classified as a non-proteinogenic amino acid (NPAA) analog. Unlike the 22 proteinogenic amino acids that are encoded in the genetic code and form the building blocks of proteins, NPAAs are not naturally incorporated into polypeptide chains. nih.govwikipedia.org There are over 800 naturally occurring NPAAs, and thousands more have been synthesized in the lab. nih.govtaylorandfrancis.com

NPAAs are of significant interest in chemical and biological research for several reasons. They can be used to modify the properties of peptides, enhancing their stability, potency, permeability, and bioavailability. nih.govresearchgate.net The incorporation of NPAAs can protect peptides from enzymatic degradation by altering their backbone conformation or removing enzyme recognition sites. nih.gov Many NPAAs are analogs of proteinogenic amino acids and can be synthesized through various chemical and biocatalytic methods. nih.gov These synthetic amino acids are crucial tools in drug discovery, protein structure studies, and the development of new biomaterials. nih.govmdpi.com

The structure of this compound, with its carboxylic acid group and a nitrogen-containing side chain, bears a resemblance to natural amino acids, positioning it as a valuable subject for research in the field of peptide and protein chemistry.

General Academic Significance of Ureido-Containing Molecular Architectures

The ureido group, a core component of this compound, is a key structural motif in a vast number of biologically active compounds. nih.govnih.gov This functional group is prized for its ability to form multiple stable hydrogen bonds, a critical factor in molecular recognition and drug-target interactions. nih.govresearchgate.net The presence of a urea moiety can significantly influence a molecule's physicochemical properties, including its solubility and permeability. researchgate.net

Ureido-containing compounds have found applications in a broad range of fields, from medicine to materials science. nih.gov In medicinal chemistry, they are integral to the design of a wide variety of therapeutic agents. nih.govwisdomlib.org For example, the anticancer drugs sorafenib (B1663141) and lenvatinib (B1674733) both contain a urea group that is essential for their binding to protein kinase active sites. acs.orgresearchgate.net Beyond pharmaceuticals, urea derivatives are used as agrochemicals, resin precursors, and in the development of materials with unique properties like self-healing and shape memory. rsc.org The versatility and synthetic accessibility of the ureido group ensure its continued importance in academic and industrial research. frontiersin.orgnih.gov

Foundational Chemical Principles Governing this compound

Principles of Urea Linkage Formation and Stability

The formation of the urea linkage in this compound is governed by fundamental principles of organic chemistry. Traditionally, urea derivatives are synthesized through the reaction of amines with phosgene (B1210022), carbon monoxide, or isocyanates. nih.gov However, due to the toxicity of these reagents, safer and more environmentally friendly methods have been developed. nih.gov One common modern approach involves the reaction of an amine with an isocyanate, which can be generated in situ to avoid handling the toxic intermediate. organic-chemistry.org Another method is the reaction of amines with urea itself, although this often requires elevated temperatures. nih.gov The reaction of an amine with an isocyanate is a rapid and efficient way to form the stable urea bond. researchgate.net

The stability of the urea bond is a key feature of this functional group. It is generally a robust linkage, resistant to hydrolysis under many conditions. rsc.org However, the stability can be influenced by the substituents on the nitrogen atoms. Bulky substituents can create steric hindrance, making the urea bond more dynamic and susceptible to reversible breaking and formation. rsc.org The pH of the surrounding environment also plays a role in the stability of urea, with degradation being more likely at very high or very low pH. researchgate.net In the case of this compound, the isobutyl group is not exceptionally bulky, suggesting a relatively stable urea linkage under normal conditions.

Stereochemical Considerations in Isobutyl-Substituted Compounds

In substituted cyclic compounds, the orientation of substituents can lead to stereoisomers, such as cis and trans isomers. msu.edumsu.edu Although this compound is not a cyclic compound in the traditional sense, the principles of steric hindrance and conformational preference still apply. The isobutyl group, with its branched structure, will have a preferred orientation to minimize steric strain with other parts of the molecule. youtube.com

If a chiral center were present elsewhere in the molecule, the isobutyl group could influence the diastereomeric outcome of reactions. The relative size and shape of the isobutyl group can direct the approach of reagents, favoring the formation of one stereoisomer over another. Understanding these stereochemical principles is crucial for the synthesis of specific isomers of complex molecules and for predicting their biological activity, as different stereoisomers can have vastly different pharmacological effects. siue.edu

The Acetic Acid Moiety as a Functional Handle

The term "functional handle" refers to a part of a molecule that can be readily modified or can participate in specific chemical reactions, allowing for the synthesis of new derivatives or for the molecule to interact with other chemical species in a predictable manner. In this compound, the carboxylic acid group (-COOH) serves as a prime example of such a handle.

The reactivity of the acetic acid moiety is largely governed by the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton. This allows for a variety of reactions that can selectively target this part of the molecule. While specific experimental data for this compound is not widely available in public literature, the well-established reactivity of carboxylic acids provides a strong framework for understanding its potential chemical behavior.

Typical Reactions of the Acetic Acid Moiety:

The carboxylic acid group can undergo several key reactions, which are fundamental to its role as a functional handle. These include:

Deprotonation/Salt Formation: As an acid, the most fundamental reaction is the loss of a proton (H+) from the hydroxyl group to form a carboxylate salt. This reaction is readily achieved by treatment with a base.

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted into an ester. This reaction, known as Fischer esterification, is a reversible process. nih.gov The formation of isobutyl acetate (B1210297) from acetic acid and isobutanol is a classic example of this type of reaction. docbrown.infonist.govorgsyn.org

Amide Formation: Carboxylic acids can be reacted with amines to form amides. This typically requires the use of a coupling agent to activate the carboxylic acid. docbrown.info This reaction is of particular importance in medicinal chemistry for the synthesis of peptides and other biologically active molecules.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents.

Conversion to Acyl Halides: The hydroxyl group of the carboxylic acid can be replaced by a halogen (typically chlorine) to form an acyl halide, which is a more reactive derivative.

These potential transformations highlight the versatility of the acetic acid moiety as a point of chemical modification on the this compound structure.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropylcarbamoylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-5(2)3-8-7(12)9-4-6(10)11/h5H,3-4H2,1-2H3,(H,10,11)(H2,8,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXSTXJEAVZTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Design and Development of Synthetic Routes to (3-Isobutyl-ureido)-acetic acid

The construction of the target molecule can be approached from several perspectives, primarily focusing on the efficient and selective formation of the urea (B33335) bond.

A primary and highly effective method for synthesizing N,N'-disubstituted ureas is the reaction between an isocyanate and an amine. In this context, this compound is readily prepared by the coupling of isobutyl isocyanate with glycine (B1666218).

In this reaction, the lone pair of electrons on the nitrogen atom of the glycine amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isobutyl isocyanate. This process forms a stable urea derivative, directly yielding the target compound. The reaction is typically carried out in a suitable solvent under mild conditions. This approach is advantageous due to the high reactivity of isocyanates and the directness of the route.

While isocyanates are effective, safety considerations and the desire for milder reagents have led to the development of alternative carbonylation methods. Modern synthetic chemistry offers several phosgene-free routes to ureas.

One significant strategy is the palladium-catalyzed oxidative carbonylation of amines. acs.org This method involves reacting an amine, such as isobutylamine (B53898), with carbon monoxide (CO) in the presence of an oxidant and a palladium catalyst. acs.orgmdpi.com To form this compound, isobutylamine would be reacted with a protected form of glycine (e.g., a glycine ester) under a CO atmosphere. This process avoids the handling of pre-formed, reactive isocyanates.

Furthermore, to circumvent the use of highly toxic and gaseous carbon monoxide, solid CO surrogates have been developed. For instance, metal carbonyls like chromium hexacarbonyl (Cr(CO)6) can serve as a convenient and safer source of the carbonyl group in palladium-catalyzed urea syntheses. chemistryviews.org These reactions proceed through an in-situ generated isocyanate intermediate, offering a practical alternative for laboratory-scale synthesis. mdpi.com

Table 1: Comparison of Carbonyl Sources for Urea Synthesis

| Carbonyl Source | Description | Advantages | Disadvantages |

|---|---|---|---|

| Isobutyl Isocyanate | A reactive chemical containing both the isobutyl group and the carbonyl precursor. | High reactivity, direct one-step reaction. | Requires handling of a reactive and potentially hazardous isocyanate. |

| Carbon Monoxide (CO) | A gaseous C1 source used in metal-catalyzed carbonylation reactions. mdpi.com | Atom-economical, fundamental building block. | Highly toxic, flammable gas requiring specialized handling equipment. chemistryviews.org |

| Metal Carbonyls (e.g., Cr(CO)6) | Stable, solid compounds that release CO under reaction conditions. chemistryviews.org | Safer and easier to handle than CO gas. | Stoichiometric metal waste, potential for metal contamination. |

From Isobutylamine: In catalytic carbonylation reactions, isobutylamine is a common and readily available starting material. It provides the isobutyl group and the nitrogen atom that will form one side of the urea.

From Isobutyl Isocyanate: As discussed, isobutyl isocyanate serves as a direct precursor, delivering the isobutyl group pre-attached to the reactive carbonyl center.

From Isovaleraldehyde (B47997): More complex, multi-step syntheses could, in principle, construct the isobutyl-containing backbone from simpler precursors. For example, synthetic routes to related structures like 3-isobutylglutaric acid have utilized isovaleraldehyde as a starting point for building the carbon skeleton through condensation and Michael addition reactions. google.com This highlights a fundamental strategy where the desired alkyl group is introduced early in the synthetic sequence.

The "acetic acid" portion of the target molecule is derived from glycine (aminoacetic acid). Therefore, the synthesis of this compound is fundamentally a derivatization of a glycine precursor. The key transformation is the formation of the urea linkage at the nitrogen atom of glycine.

Strategies typically involve:

Direct Reaction with Glycine: Reacting glycine directly with isobutyl isocyanate. The zwitterionic nature of glycine in certain solvents may require pH adjustment to ensure the amino group is sufficiently nucleophilic.

Use of Glycine Esters: A more common approach in organic synthesis is to use an ester of glycine, such as glycine methyl ester or glycine ethyl ester. The ester group protects the carboxylic acid, improves solubility in organic solvents, and prevents unwanted side reactions. After the urea bond is formed, the ester can be easily hydrolyzed back to the free carboxylic acid under basic or acidic conditions to yield the final product.

Preparation of Analogs and Derivatives of this compound

The core structure of this compound contains a carboxylic acid functional group, which is a versatile handle for creating a variety of analogs and derivatives.

The carboxylic acid is readily converted into esters and amides, which can alter the compound's physical properties, such as solubility and lipophilicity.

Esterification: Esters are most commonly prepared through Fischer esterification. thermofisher.com This involves refluxing this compound with an alcohol (such as methanol (B129727), ethanol, or isopropanol) in the presence of a strong acid catalyst, like sulfuric acid. The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction toward the ester product. thermofisher.com

Table 2: Examples of Ester Derivatives

| Reactant Alcohol | Resulting Ester Derivative |

|---|---|

| Methanol | Methyl (3-isobutyl-ureido)-acetate |

| Ethanol | Ethyl (3-isobutyl-ureido)-acetate |

Amidation: The formation of amides from the carboxylic acid requires an activation step, as the direct reaction with an amine is generally unfavorable. The carboxylic acid is first converted to a more reactive intermediate. Common methods include:

Conversion to Acyl Chloride: Reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂) to form the acyl chloride, which then readily reacts with a primary or secondary amine to form the amide.

Peptide Coupling Reagents: Using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents facilitate amide bond formation under mild conditions and are widely used in peptide synthesis, which is an analogous transformation. nih.gov

Table 3: Examples of Amide Derivatives

| Reactant Amine | Resulting Amide Derivative |

|---|---|

| Ammonia (B1221849) | 2-(3-Isobutyl-ureido)-acetamide |

| Methylamine | 2-(3-Isobutyl-ureido)-N-methylacetamide |

| Diethylamine | 2-(3-Isobutyl-ureido)-N,N-diethylacetamide |

Modifications on the Urea Nitrogen Atoms (N-Alkylation, N-Acylation)

Direct modification of the nitrogen atoms within the urea group of this compound, specifically through N-alkylation and N-acylation, presents a synthetic challenge. Literature specifically detailing these transformations for this compound is scarce. However, general principles of urea chemistry can provide insight into potential synthetic routes.

N-Alkylation: The direct alkylation of ureas on a nitrogen atom is often problematic. Historically, the reaction of ureas with alkylating agents like alkyl halides tends to result in O-alkylation, forming isourea derivatives, which are often undesired in this context. This is because the oxygen atom of the urea moiety can also act as a nucleophile. To achieve N-alkylation, specific conditions are typically required, such as using a strong base in conjunction with a phase transfer catalyst to deprotonate the nitrogen atom and increase its nucleophilicity for subsequent reaction with an alkylating agent. Another approach involves transition metal-catalyzed N-alkylation reactions, for example, using iridium catalysts to facilitate the reaction of ureas with alcohols.

N-Acylation: The introduction of an acyl group onto one of the urea nitrogens is a more common transformation. Acylureas are a known class of compounds. These are typically synthesized through several methods, including the reaction of an isocyanate with an amide or the reaction of a carboxylic acid with a carbodiimide, which proceeds through an O-acylisourea intermediate that rearranges to the N-acylurea. For a pre-formed ureido acid like this compound, direct acylation on the unsubstituted nitrogen would likely require protection of the carboxylic acid group, followed by reaction with an acylating agent such as an acyl chloride or anhydride (B1165640) under basic conditions.

Chiral Synthesis and Resolution Techniques for Enantiopure Forms

This compound possesses a chiral center at the alpha-carbon of the acetic acid moiety. The production of this compound in an enantiomerically pure form is a critical consideration for potential applications where stereochemistry is important. While no specific chiral synthesis or resolution for this compound is documented in the reviewed literature, established methodologies for obtaining enantiopure carboxylic acids are applicable.

Chiral Synthesis: Asymmetric synthesis would involve creating the chiral center during the reaction sequence. One potential strategy is the use of a chiral auxiliary. This involves attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed. Another powerful method is asymmetric catalysis, where a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) is used to control the stereochemistry of the reaction.

Resolution of Enantiomers: If the compound is synthesized as a racemic mixture (a 50:50 mixture of both enantiomers), it can be separated into its constituent enantiomers through a process called resolution. For carboxylic acids, a common method is the formation of diastereomeric salts. This involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting salts are diastereomers and have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. Once separated, the pure enantiomer of the carboxylic acid can be regenerated by treatment with an achiral acid.

Reaction Pathways and Mechanisms Associated with this compound Synthesis

Specific, experimentally verified reaction pathways and detailed mechanistic studies for the synthesis of this compound are not prominently described in the available scientific literature. However, a plausible and common synthetic route for ureido-acetic acids involves the condensation of a substituted urea with a two-carbon electrophile that contains a carboxylic acid or a group that can be converted to a carboxylic acid.

A likely pathway involves the reaction of isobutylurea (B14434) with glyoxylic acid. The mechanism for this type of condensation reaction is generally acid-catalyzed. The reaction would proceed through the following general steps:

Activation of the Aldehyde: In the presence of an acid catalyst, the carbonyl oxygen of glyoxylic acid is protonated, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A nitrogen atom of isobutylurea acts as a nucleophile and attacks the activated carbonyl carbon of glyoxylic acid. This forms a tetrahedral intermediate.

Dehydration: The tetrahedral intermediate then undergoes dehydration (loss of a water molecule) to form an iminium ion intermediate.

Final Product Formation: The subsequent reaction steps to form the final stable product can vary.

The condensation of ureas with glyoxylic acid can sometimes lead to the formation of cyclic products like allantoin (B1664786) or other side products, so careful control of reaction conditions is necessary to favor the formation of the desired acyclic ureido-acetic acid.

Structural Characterization and Spectroscopic Analysis

Elucidation of Molecular Structure for (3-Isobutyl-ureido)-acetic acid and Related Compounds

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. Based on data from related compounds like N-acetylurea and isobutyl-containing molecules, the predicted chemical shifts are as follows nih.govresearchgate.net:

Isobutyl Group:

A doublet for the six methyl protons (CH₃) at approximately 0.9 ppm.

A multiplet for the methine proton (CH) between 1.8 and 2.1 ppm.

A doublet of doublets for the methylene (B1212753) protons (CH₂) attached to the nitrogen at around 3.0-3.2 ppm.

Urea (B33335) and Acetic Acid Moieties:

A singlet for the methylene protons (CH₂) of the acetic acid group, anticipated in the range of 3.8-4.2 ppm.

Two distinct broad singlets for the two N-H protons of the urea group, likely between 5.0 and 8.0 ppm, with their exact positions influenced by solvent and concentration.

A broad singlet for the carboxylic acid proton (OH), which is expected to be significantly downfield, typically above 10 ppm, and its visibility may depend on the solvent used.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying each unique carbon environment. The predicted chemical shifts, inferred from acetylurea (B1202565) and other related structures, are outlined below nih.govresearchgate.net:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Methyl (isobutyl) | ~20 |

| Methine (isobutyl) | ~28 |

| Methylene (isobutyl) | ~47 |

| Methylene (acetic acid) | ~50-55 |

| Urea Carbonyl | ~158 |

| Carboxylic Acid Carbonyl | ~175 |

This table is interactive. You can sort and filter the data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be characterized by the following absorption bands rsc.orgorgchemboulder.com:

O-H Stretch: A very broad and strong band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. orgchemboulder.comlibretexts.org

N-H Stretch: Two distinct medium to strong bands in the region of 3300-3400 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H groups in the urea moiety.

C-H Stretch: Multiple sharp bands between 2870 and 2960 cm⁻¹ due to the stretching vibrations of the isobutyl and methylene groups.

C=O Stretch: Two strong absorption bands are anticipated. One around 1710 cm⁻¹ for the carboxylic acid carbonyl (in a dimeric form) and another for the urea carbonyl (Amide I band) at approximately 1640-1660 cm⁻¹. libretexts.org

N-H Bend: The N-H bending vibration (Amide II band) is expected to appear around 1550-1570 cm⁻¹.

C-O Stretch: A band in the 1210-1320 cm⁻¹ region corresponding to the C-O stretching of the carboxylic acid. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. Expected prominent peaks include:

Symmetric C-H stretching vibrations of the isobutyl group.

The C=O stretching vibration of the urea group.

Skeletal C-C vibrations of the isobutyl group.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of this compound. Furthermore, analysis of the fragmentation pattern provides valuable structural information.

Accurate Mass Determination: The calculated exact mass of this compound (C₇H₁₄N₂O₃) is 174.1004 g/mol . HRMS would be able to confirm this mass with high accuracy.

Fragmentation Analysis: The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted based on the functional groups present. Key expected fragmentation pathways include wikipedia.orglibretexts.orglibretexts.org:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen of the isobutyl group.

Cleavage of the Urea Group: Fission of the C-N bonds of the urea moiety is a common fragmentation pathway for urea derivatives. wikipedia.org

Loss of Carboxylic Acid Moieties: Fragmentation of the carboxylic acid group can lead to the loss of water (H₂O), carbon monoxide (CO), or the entire carboxyl group (COOH). libretexts.org

McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the isobutyl group to the urea carbonyl oxygen, followed by cleavage.

Predicted Fragmentation Table:

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 159 | [M-CH₃]⁺ | Loss of a methyl radical from the isobutyl group. |

| 131 | [M-C₃H₇]⁺ | Loss of an isopropyl radical. |

| 116 | [M-C₄H₉N]⁺ | Cleavage of the N-isobutyl bond. |

| 101 | [M-CH₂COOH]⁺ | Cleavage of the N-CH₂ bond. |

| 75 | [H₂N-CO-NH-CH₂]⁺ | Cleavage of the C-C bond of the acetic acid moiety. |

| 57 | [C₄H₉]⁺ | Isobutyl cation. |

| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation. |

This table is interactive. You can sort and filter the data.

Solid-State Structural Analysis

The three-dimensional arrangement of molecules in the solid state provides critical information about intermolecular interactions and packing.

X-ray Crystallography for Three-Dimensional Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. Although no crystal structure for this compound has been reported, we can predict its solid-state behavior based on related compounds.

Conformational Analysis and Dynamics in Solution

In solution, this compound is a flexible molecule with several rotatable single bonds. Its conformational preferences will be dictated by a combination of steric and electronic effects, as well as intramolecular hydrogen bonding.

Theoretical and Computational Investigations

Quantum Chemical Studies of (3-Isobutyl-ureido)-acetic acid

Quantum chemical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of this compound.

Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO energy gaps)

The electronic structure of a molecule is pivotal to its reactivity. Molecular Orbital Theory provides a framework for understanding this, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized around the electron-rich urea (B33335) and carboxylate groups, while the LUMO would likely be distributed over the carbonyl groups. The isobutyl group, being an electron-donating group, would slightly raise the HOMO energy level.

While specific DFT calculations for this compound are not widely published, data from similar urea-carboxylic acid structures can provide an estimate. The HOMO-LUMO gap for such compounds is influenced by the nature of the substituent on the urea nitrogen.

Table 1: Illustrative HOMO-LUMO Energy Gaps of Related Urea Derivatives (Note: These are representative values for illustrative purposes and not experimental data for this compound.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Urea | -7.8 | 1.5 | 9.3 |

| N-methylurea | -7.5 | 1.6 | 9.1 |

| (3-Aryl-ureido)-acetic acid derivative | -6.9 | -0.5 | 6.4 |

The table above illustrates how substituents can modulate the HOMO-LUMO gap. It is anticipated that this compound would have a HOMO-LUMO gap that is reflective of its aliphatic and acidic moieties.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic properties, which are essential for the characterization of this compound.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are invaluable for confirming the molecular structure. The predicted chemical shifts for the protons and carbons in the isobutyl group, the methylene (B1212753) bridge, and the urea and carboxyl groups would provide a unique fingerprint of the molecule.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Computational predictions of the vibrational frequencies can aid in the assignment of the experimental IR spectrum. Key predicted vibrational modes for this compound would include the N-H stretching and bending vibrations of the urea group, the C=O stretching of both the urea and carboxylic acid, and the O-H stretch of the carboxylic acid.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. For this compound, the primary electronic transitions are expected to be n → π* transitions associated with the carbonyl groups of the urea and carboxylic acid moieties.

Table 2: Predicted Spectroscopic Data for this compound (Note: These are expected values based on functional group analysis and not from specific computational studies on this molecule.)

| Spectroscopy | Feature | Predicted Range |

| ¹H NMR | -CH₂- (acetic acid) | 3.5 - 4.0 ppm |

| ¹H NMR | -NH- (urea) | 5.0 - 7.0 ppm |

| ¹³C NMR | C=O (urea) | 155 - 165 ppm |

| ¹³C NMR | C=O (carboxylic acid) | 170 - 180 ppm |

| IR | N-H stretch | 3200 - 3400 cm⁻¹ |

| IR | C=O stretch (urea) | 1640 - 1680 cm⁻¹ |

| IR | C=O stretch (acid) | 1700 - 1730 cm⁻¹ |

| UV-Vis | λmax (n → π*) | 200 - 220 nm |

Analysis of Reaction Mechanisms and Transition States for Synthesis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, which could potentially be formed from isobutyl isocyanate and glycine (B1666218), or through a Curtius rearrangement of a suitable precursor, computational studies can map out the entire reaction pathway. acs.org This involves identifying the transition states, which are the highest energy points along the reaction coordinate, and any intermediates.

By calculating the activation energies associated with these transition states, the feasibility of a proposed synthetic route can be assessed. For instance, in a reaction between isobutyl isocyanate and glycine, DFT calculations could model the nucleophilic attack of the amino group of glycine on the isocyanate carbon, detailing the energetics of the bond formation and proton transfer steps.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the behavior of larger systems and longer timescale phenomena.

Exploration of Conformational Space and Flexibility

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular mechanics methods can be used to perform a systematic search for low-energy conformers. Understanding the preferred conformations is crucial as they can dictate the molecule's biological activity and physical properties. Molecular dynamics simulations can then be employed to study the flexibility of the molecule and the transitions between different conformations over time.

Simulation of Intermolecular Interactions and Self-Assembly Processes

The urea and carboxylic acid functional groups in this compound are capable of forming strong hydrogen bonds. These interactions can lead to the formation of dimers or larger aggregates in solution and in the solid state. Molecular dynamics simulations are ideal for studying these self-assembly processes. nih.gov By simulating a system containing multiple molecules of this compound, it is possible to observe how they interact and organize themselves. These simulations can provide insights into the structure of potential supramolecular assemblies and the thermodynamics of their formation. Such studies are relevant for understanding the material properties and biological interactions of the compound.

Quantitative Structure-Activity Relationship (QSAR) and Computational Drug Design Principles for Urea Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. In the realm of medicinal chemistry, QSAR and other computational drug design techniques are indispensable tools for accelerating the discovery and optimization of new therapeutic agents. For urea derivatives, including compounds structurally related to this compound, these computational approaches provide deep insights into the structural features that govern their pharmacological effects.

The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically modifying parts of a molecule and observing the corresponding changes in activity, researchers can develop predictive models. These models are then used to design new, more potent, and selective compounds.

A typical QSAR study involves the calculation of a wide array of molecular descriptors for a set of molecules with known activities. These descriptors can be broadly categorized as:

Electronic Descriptors: These quantify the electronic properties of a molecule, such as charge distribution, dipole moment, and polarizability. For urea derivatives, the hydrogen bonding capacity of the urea moiety is a critical electronic feature.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The bulk of substituents, such as the isobutyl group in this compound, can significantly influence how the molecule fits into a biological target.

Hydrophobic Descriptors: These describe the lipophilicity of a molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the partition coefficient (logP) is a common hydrophobic descriptor. QSAR analyses of phenylurea substituted 2,4-diamino-pyrimidines as antimalarial agents have indicated that lipophilicity is a key factor in improving their activity. nih.govnih.gov

Topological Descriptors: These are numerical values that describe the atomic connectivity and branching of a molecule.

Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are employed to build the QSAR model.

In the context of urea derivatives, several studies have highlighted key structural determinants for biological activity. For instance, in a series of unsymmetrical substituted urea ligands designed as melanocortin receptor agonists, Structure-Activity Relationship (SAR) studies revealed that compounds with aliphatic or saturated cyclic amines at the R¹ position and bulky aromatic groups at the R² position exhibited selectivity for the melanocortin-4 receptor (mMC4R). nih.gov This underscores the importance of steric bulk and the nature of the substituents on the urea nitrogens.

Another study on adamantyl urea derivatives as anti-tuberculosis agents demonstrated a strong preference for a bulky aliphatic ring system, like adamantyl, at one position of the urea, with an aryl ring being favored at the other position for potent activity against Mycobacterium tuberculosis. nih.gov The researchers hypothesized that these compounds target epoxide hydrolase enzymes, and the SAR was rationalized based on the binding site of this enzyme. nih.gov

Computational drug design for urea derivatives also heavily relies on molecular docking. This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. For example, in the design of phenylurea substituted 2,4-diamino-pyrimidines, molecular docking predicted that the urea group forms hydrogen bonds with acidic residues in the ATP binding site of the target protein kinase. nih.gov Specifically, a 3-substituted urea was predicted to form a hydrogen bond with a single glutamic acid residue and an internal hydrogen bond, while a 4-substituted urea was predicted to form a bidentate hydrogen bond with a different glutamic acid residue. nih.gov

For a molecule like this compound, a hypothetical QSAR and computational design strategy would involve:

Conformational Analysis: Determining the low-energy conformations of the molecule.

Descriptor Calculation: Quantifying its electronic, steric, and hydrophobic properties.

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups required for activity. The urea moiety would be a key hydrogen bond donor and acceptor, the isobutyl group would represent a hydrophobic feature, and the carboxylic acid would be an ionic and hydrogen bonding group.

Molecular Docking: Simulating its interaction with potential biological targets to predict binding affinity and orientation.

The table below summarizes key SAR findings for different classes of urea derivatives from various studies, which can inform the design of novel compounds based on the this compound scaffold.

| Urea Derivative Class | Key Structural Features for Activity | Therapeutic Target/Application | Reference |

| Unsymmetrical Substituted Ureas | Aliphatic/cyclic amine at R¹ and bulky aromatic group at R² enhances selectivity. | Melanocortin Receptor Agonists | nih.gov |

| Adamantyl Ureas | A bulky adamantyl group at one urea nitrogen and an aryl group at the other are preferred. | Anti-tuberculosis | nih.gov |

| Phenylurea Substituted Pyrimidines | Increased lipophilicity is a key driver for improved activity. 3-substituted ureas show greater selectivity. | Antimalarials | nih.govnih.gov |

| Diaryl Ureas | Specific substitutions on the aryl rings are crucial for inhibiting receptor tyrosine kinases. | EGFR Inhibitors | mdpi.com |

Molecular Interactions and Supramolecular Chemistry

Hydrogen Bonding as a Driving Force in (3-Isobutyl-ureido)-acetic acid Systems

Hydrogen bonding stands as the most influential non-covalent interaction in systems containing this compound. The urea (B33335) group provides multiple hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=O), while the carboxylic acid group offers both a donor (O-H) and acceptors (C=O and O-H). This multiplicity of hydrogen bonding sites allows for the formation of robust and highly directional interactions.

The molecular structure of this compound is conducive to both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. Intramolecular hydrogen bonds can occur between the urea and carboxylic acid groups, leading to the formation of a stable, cyclic conformation.

Intermolecularly, these molecules can form strong, dimeric structures through hydrogen bonds between their carboxylic acid groups, a common feature observed in acetic acid itself. libretexts.orgquora.com Furthermore, the urea groups can engage in hydrogen bonding with neighboring molecules, creating extended chains or more complex three-dimensional networks. libretexts.org The strength of O-H---O hydrogen bonds is generally greater than that of N-H---N bonds, suggesting that the carboxylic acid interactions are a primary organizing motif. libretexts.org

The directional and specific nature of hydrogen bonding in this compound is a powerful driver for self-assembly. These interactions can guide the molecules to arrange themselves into well-defined nanostructures. The interplay of the strong carboxylic acid dimers and the extended urea-urea hydrogen bonding networks can lead to the formation of tapes, sheets, or other ordered aggregates. The precise architecture of these self-assembled structures is influenced by factors such as solvent polarity and temperature, which can modulate the strength and preference of different hydrogen bonding patterns.

Host-Guest Recognition with this compound Derivatives

The principles of molecular recognition, where a host molecule selectively binds to a guest molecule, are central to supramolecular chemistry. Derivatives of this compound can be designed to act as either hosts or guests in such systems, with hydrogen bonding and other non-covalent forces mediating the recognition process.

Dendrimers, with their highly branched, three-dimensional architecture and functionalized surfaces, are excellent candidates for acting as macromolecular hosts. nih.gov The surface of a dendrimer can be engineered with functional groups that are complementary to the urea and carboxylic acid moieties of this compound derivatives. This allows for multivalent interactions, where multiple points of contact between the host and guest lead to a strong and specific binding event. nih.gov For instance, dendrimers with basic surface groups could form strong hydrogen bonds with the acidic proton of the carboxylic acid group, while also interacting with the urea functionality. The binding efficiency of such systems can be influenced by the generation of the dendrimer, with higher generations often providing a greater number of binding sites. mdpi.com

The binding of this compound derivatives to host molecules is governed by thermodynamic and kinetic parameters. The thermodynamics of binding, particularly the change in Gibbs free energy (ΔG), determines the stability of the host-guest complex. researchgate.net This is influenced by enthalpic contributions from favorable interactions like hydrogen bonding and van der Waals forces, as well as entropic factors related to the ordering of molecules upon complexation.

The kinetics of these interactions, described by the association and dissociation rate constants, dictate how quickly the host-guest complex forms and breaks apart. researchgate.net These parameters can be experimentally determined using techniques such as nuclear magnetic resonance (NMR) titrations and isothermal titration calorimetry (ITC), providing a quantitative understanding of the binding process. researchgate.netrsc.org Computational methods, including molecular dynamics simulations, can also offer insights into the free energy landscapes and mechanisms of these binding events. researchgate.net

Formation of Co-crystals and Adducts of Urea Analogs

Co-crystallization is a powerful technique for modifying the physicochemical properties of solid materials by incorporating two or more different molecules into a single crystal lattice. nih.govmdpi.com Urea and its derivatives are well-known for their ability to form co-crystals with a variety of compounds, particularly carboxylic acids. nih.gov

The formation of co-crystals involving urea analogs and carboxylic acids is driven by the formation of strong and predictable hydrogen-bonded synthons, which are recognizable patterns of intermolecular interactions. In the case of this compound, the urea and carboxylic acid groups can form robust hetero-synthons with suitable co-former molecules. For example, the carboxylic acid group can form a well-defined hydrogen bonding pattern with another carboxylic acid or with a complementary functional group on a co-former molecule. nih.gov The ability to form these ordered, multi-component crystalline structures opens up possibilities for tuning properties such as solubility and stability. nih.govjonesday.com The screening for co-crystal formation can be carried out using various methods, including liquid-assisted grinding and slow solvent evaporation. nih.govucl.ac.uk

Biological and Bioinorganic Research Avenues

Exploration as a Non-Proteinogenic Amino Acid Building Block

Non-proteinogenic amino acids, which are not among the 20 standard amino acids encoded by the genetic code, offer a vast and largely untapped resource for creating novel molecular architectures. wikipedia.orgnih.govnih.gov (3-Isobutyl-ureido)-acetic acid falls into this category, and its distinct chemical properties make it a valuable component in the synthesis of specialized biomolecules.

Role in Specialized Metabolic Pathways and Biosynthesis

While the specific natural metabolic pathways and biosynthesis of this compound are not extensively documented in publicly available research, we can draw parallels from the broader understanding of how microorganisms produce a vast array of non-proteinogenic amino acids. nih.govnih.gov These unique building blocks are often synthesized through specialized enzymatic reactions that modify common proteinogenic amino acids or build them de novo. nih.gov For instance, the biosynthesis of indole-3-acetic acid (IAA), a plant hormone, involves multiple pathways in microorganisms, including tryptophan-dependent and -independent routes. nih.govnih.govresearchgate.net It is plausible that the biosynthesis of this compound could involve the modification of a standard amino acid like leucine (B10760876) or valine, given its isobutyl side chain. The urea (B33335) moiety could be introduced through the action of specific enzymes that catalyze the addition of a carbamoyl (B1232498) group. Further research into the genomics and metabolomics of organisms that may produce this or similar compounds is needed to elucidate its precise biosynthetic origins.

Incorporation into Non-Ribosomal Peptides and Natural Products

Non-ribosomal peptides (NRPs) are a diverse class of natural products synthesized by microorganisms without the use of ribosomes. nih.govnih.govbiorxiv.org These modular enzymes, known as non-ribosomal peptide synthetases (NRPSs), can incorporate a wide variety of non-proteinogenic amino acids, leading to a vast diversity of structures and biological activities. nih.govnih.gov

The structural features of this compound make it a prime candidate for incorporation into NRPs. The isobutyl group could contribute to hydrophobic interactions, while the urea and carboxylic acid moieties offer potential hydrogen bonding capabilities. Although direct examples of natural products containing this compound are not readily found in the literature, the precedent for the inclusion of other non-proteinogenic amino acids in NRPs is well-established. nih.govnih.gov The discovery of such natural products would provide valuable insights into the biological function of this unique building block.

This compound in Peptidomimetic Design

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. nih.gov The unique chemical characteristics of this compound make it a valuable tool in the field of peptidomimetic design.

Urea Bond as an Amide Bond Surrogate for Enhanced Stability

A key feature of this compound is its urea linkage. In peptidomimetic design, the urea bond is often employed as a surrogate for the amide bond found in natural peptides. nih.govnih.govrsc.org This substitution offers a significant advantage: increased resistance to enzymatic degradation by proteases. nih.govnih.gov The urea bond is not recognized as a substrate by many proteases, leading to a longer biological half-life for the peptidomimetic. nih.gov This enhanced stability is a critical factor in the development of effective therapeutic agents. bohrium.com

| Feature | Amide Bond | Urea Bond |

| Structure | -CO-NH- | -NH-CO-NH- |

| Susceptibility to Proteases | High | Low |

| Hydrogen Bonding | One donor, one acceptor | Two donors, one acceptor |

| Conformational Flexibility | More flexible | More rigid |

Design of Urea-Based Foldamers and Their Conformational Preferences

Foldamers are synthetic oligomers that adopt well-defined, predictable three-dimensional structures, similar to the secondary structures of proteins like alpha-helices and beta-sheets. nih.govnih.govresearchgate.net The incorporation of urea-containing building blocks, such as this compound, can be used to create novel foldamer architectures. nih.govnih.gov

Modulation of Protein-Ligand Interactions

The ability to modulate protein-ligand interactions is a cornerstone of drug discovery. nih.govnih.govtue.nl Peptidomimetics containing this compound can be designed to bind to specific protein targets with high affinity and selectivity. The isobutyl group can engage in hydrophobic interactions within a protein's binding pocket, while the urea and carboxylate groups can form key hydrogen bonds and electrostatic interactions.

By replacing a natural amino acid with this compound in a known peptide ligand, researchers can fine-tune the binding properties of the molecule. This substitution can lead to enhanced binding affinity, improved selectivity for the target protein over related proteins, and increased biological activity. The rigid nature of the urea bond can also pre-organize the peptidomimetic into a conformation that is more favorable for binding, reducing the entropic penalty upon complex formation.

Enzymatic Interactions and Modulatory Activities

The urea functionality is a common feature in a variety of enzyme inhibitors and activators, suggesting that this compound could exhibit interesting modulatory effects on specific enzyme classes. nih.gov

The urea scaffold is present in numerous compounds that inhibit enzymes such as urease, acid ceramidase, and epoxide hydrolase. nih.govnih.govacs.org For instance, various urea derivatives have been identified as potent inhibitors of jack bean urease, an enzyme implicated in several pathological conditions. nih.govsemanticscholar.org The inhibitory mechanism often involves the urea moiety binding to the enzyme's active site, mimicking the natural substrate. nih.gov

Conversely, urea and its derivatives can also act as enzyme activators. In a surprising finding, urea has been shown to activate the enzyme adenylate kinase by promoting a more open conformation that facilitates substrate binding. nih.gov This dual potential for inhibition and activation highlights the need for empirical testing of this compound against a range of enzymes.

Table 1: Examples of Urea-Containing Compounds and their Enzymatic Targets

| Compound/Derivative Class | Enzyme Target | Observed Effect |

| Halo-substituted mixed ester/amide derivatives | Jack Bean Urease | Inhibition nih.govsemanticscholar.org |

| Aryl Imidazolyl Ureas | Acid Ceramidase (aCDase) | Inhibition acs.org |

| Urea | Adenylate Kinase | Activation nih.gov |

| Thiourea derivatives | Urease | Inhibition nih.gov |

This table presents examples of urea-containing compounds with documented enzymatic interactions to illustrate the potential activities of this compound.

The study of how ligands bind to proteins is fundamental to understanding their biological function. The urea group's ability to act as both a hydrogen bond donor and acceptor makes it a valuable component in ligands designed to interact with protein binding sites. researchgate.net The affinity of a ligand for a protein can be influenced by the presence of urea, which can affect the thermodynamics of binding by altering both excluded volume effects and direct solute-solvent interactions. nih.gov

Ligand binding studies often employ recombinant proteins to allow for detailed characterization of the interaction in a controlled environment. Techniques such as fluorescence spectroscopy can be used to determine the binding affinity of a ligand for a protein. For example, studies on bovine serum albumin (BSA) have utilized domain-specific ligands to probe urea-induced unfolding, demonstrating how such interactions can be localized to specific protein domains. nih.gov Investigating the binding of this compound to various recombinant proteins could reveal its potential biological targets and mechanisms of action.

Biohybrid and Bioconjugate Chemistry with this compound Derivatives

The chemical versatility of the urea linkage makes it a valuable tool in the construction of biohybrid and bioconjugate molecules. researchgate.net These are molecules that combine a biologically active compound with another chemical entity, such as a peptide, polymer, or nanoparticle, to enhance its properties.

Urea derivatives are employed as linkers in the development of antibody-drug conjugates, which are designed to deliver a potent cytotoxic agent specifically to cancer cells. nih.gov The stability and conformational properties of the urea group are advantageous in these applications. nih.gov Furthermore, the condensation domain of some nonribosomal peptide synthetases (NRPS) has been found to catalyze the formation of a ureido group, highlighting a natural precedent for the incorporation of this functionality into complex biomolecules. acs.org

The acetic acid portion of this compound provides a convenient handle for conjugation to other molecules, while the isobutyl and urea groups can be modified to fine-tune the properties of the resulting bioconjugate. This opens up possibilities for creating novel therapeutic agents, diagnostic tools, or research probes based on the this compound scaffold.

Advanced Applications and Future Research Directions

Development of Advanced Chemical Probes and Tools

The structure of (3-Isobutyl-ureido)-acetic acid is well-suited for derivatization into specialized chemical probes. By incorporating reporter groups, researchers can create tools to investigate biological systems. For instance, an azide (B81097) functional group could be introduced, allowing for the detection of interactions with biological molecules through click chemistry.

A strategy could be modeled after the development of probes like flavone-8-acetic acid (FAA) analogues. nih.gov In one study, an FAA analogue was synthesized with an azide group, which could react with a phosphine-linked reporter molecule. nih.gov This enabled the detection of the drug-protein complex. nih.gov A similar approach could be applied to this compound, transforming it into a multifunctional probe to identify and study its potential binding partners within cells.

Table 1: Potential Modifications for Chemical Probe Development

| Modification Strategy | Reporter Group | Detection Method | Potential Application |

| Azide-Alkyne Click Chemistry | Azide (N₃) | Staudinger Ligation with phosphine-FLAG peptide | Identifying protein binding partners |

| Fluorescent Labeling | Fluorophore (e.g., FITC, Rhodamine) | Fluorescence Microscopy | Cellular localization studies |

| Biotinylation | Biotin | Streptavidin-based affinity purification | Pull-down assays to isolate interacting molecules |

These chemical tools would be invaluable for elucidating the compound's mechanism of action and discovering new biological roles, paving the way for further therapeutic or diagnostic development.

Engineering of Functional Supramolecular Materials (e.g., Hydrogels, Nanostructures)

The ureido and carboxylic acid groups in this compound are capable of forming extensive hydrogen bond networks. This property is fundamental to the field of supramolecular chemistry, which focuses on the self-assembly of molecules into larger, ordered structures. nih.gov

Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. nih.gov The hydrogen-bonding capabilities of the urea (B33335) group are known to facilitate the formation of such networks. researchgate.net Polymers incorporating ureido groups have been shown to exhibit temperature-responsive behavior, specifically an upper critical solution temperature (UCST), where they undergo phase separation upon cooling. researchgate.net By polymerizing or incorporating this compound into polymer backbones, it is conceivable to create novel hydrogels. These materials could be designed to be responsive to stimuli like pH (due to the carboxylic acid) and temperature, making them candidates for applications in drug delivery and tissue engineering. nih.gov

Nanostructures: Beyond bulk materials, the principles of self-assembly can be used to create discrete nanostructures. The construction of complex nanoscale objects has been demonstrated using synthetic genetic polymers (XNAs), which, like the target molecule, rely on specific, directional interactions for assembly. nih.gov The defined hydrogen bonding geometry of the ureido group, combined with the potential for ionic interactions from the carboxylate, could guide the self-assembly of this compound derivatives into well-defined nanostructures like nanotubes, vesicles, or fibers. These nanostructures could find use in nanoelectronics, catalysis, or as carriers for therapeutic agents.

Innovative Applications in Agrochemical Design and Nutrient Delivery Systems (drawing parallels to IBDU)

A significant area of potential application for this compound is in agriculture, particularly in the design of advanced fertilizers. Strong parallels can be drawn with Isobutylidenediurea (IBDU), a well-established slow-release nitrogen fertilizer. wikipedia.org

IBDU is produced by the reaction of isobutyraldehyde (B47883) and urea and functions as a controlled-release fertilizer due to its low solubility in water. wikipedia.orgnbchem.net Its nitrogen release is governed by hydrolysis, a process dependent on soil moisture rather than microbial activity or temperature, providing a steady supply of nutrients to plants. arizona.edu This slow release minimizes nutrient loss through leaching and reduces the risk of phytotoxicity associated with highly soluble fertilizers like urea. fertiliser-society.org

Given that this compound shares the core isobutyl-ureido structure, it is hypothesized to possess similar slow-release characteristics. The carboxylic acid group adds another dimension, potentially influencing its solubility, soil interaction, and uptake by plants.

Table 2: Comparison of IBDU and Potential Agrochemical Properties of this compound

| Property | Isobutylidenediurea (IBDU) | This compound (Hypothesized) |

| Structure | (CH₃)₂CHCH{NHC(O)NH₂}₂ | (CH₃)₂CHCH₂NHC(O)NHCH₂COOH |

| Release Mechanism | Hydrolysis, dependent on soil moisture arizona.edu | Likely hydrolysis-driven due to ureido linkage |

| Solubility | Low water solubility nbchem.net | Expected to have low to moderate solubility |

| Key Advantage | Slow, controlled nitrogen release, low burn potential arizona.edufertiliser-society.org | Potential for dual-action as a nutrient carrier and biostimulant (from the acetic acid moiety) |

| Environmental Impact | Reduced nitrogen leaching compared to urea | Potentially similar reduction in nutrient runoff |

Future research could focus on synthesizing and testing this compound as a novel controlled-release nitrogen source. Its efficacy could be evaluated in various soil types and with different crops, potentially offering a more efficient and environmentally benign alternative to conventional fertilizers.

Sustainable Synthesis and Green Chemistry Innovations for Urea Derivatives

The conventional synthesis of urea and its derivatives often relies on fossil fuels and can involve toxic reagents like phosgene (B1210022) or isocyanates. acs.orgureaknowhow.com Modern chemistry is increasingly focused on developing sustainable and green synthetic routes. These principles can be applied to the future production of this compound.

Green Synthetic Routes:

From CO₂: Research has shown that urea derivatives can be synthesized from the reaction of amines with carbon dioxide (CO₂), often without the need for catalysts or organic solvents. rsc.org This approach utilizes a greenhouse gas as a C1 building block, representing a significant environmental benefit.

Catalytic Dehydrogenative Coupling: Another innovative method involves the manganese-catalyzed dehydrogenative coupling of amines and methanol (B129727) to form ureas, with hydrogen gas as the only byproduct. acs.org This process is highly atom-economic and avoids toxic reagents. acs.org

High-Temperature Water (HTW) Synthesis: Urea itself can be used as a nitrogen source in reactions conducted in high-temperature water, eliminating the need for catalysts and organic solvents. rsc.org

The production of "green urea" is a major goal for sustainable agriculture, aiming to use green ammonia (B1221849) (produced via electrolysis powered by renewables) and captured CO₂. rsc.orgkapsom.com These large-scale industrial innovations could eventually provide sustainable precursors for the synthesis of specialized derivatives like this compound. Adopting these green chemistry principles would not only make the production process safer and more efficient but also significantly reduce its environmental footprint. ureaknowhow.com

Emerging Bioactivities and Unexplored Biological Mechanisms

While the specific biological activities of this compound are not extensively documented, its structure suggests several avenues for investigation. The urea motif is a common feature in many biologically active compounds, and the acetic acid group can impart a range of properties.

Future research should focus on screening this compound for various bioactivities. Based on its structural components, potential areas of interest include:

Enzyme Inhibition: Urea derivatives are known to be inhibitors of various enzymes, including histone deacetylases (HDACs) and kinases. The combination of the hydrogen-bonding ureido group and the metal-chelating carboxylate could be effective in targeting metalloenzymes.

Immunomodulation: Acetic acid derivatives, such as flavone-8-acetic acid, have been shown to be potent immunomodulatory agents, inducing the expression of cytokines and chemokines. nih.gov It would be valuable to explore whether this compound can modulate immune responses.

Plant Growth Regulation: Beyond being a nutrient source, the acetic acid moiety suggests potential as a plant growth regulator. Auxins, a class of plant hormones, are often carboxylic acid derivatives. Investigating the compound's effect on root development, germination, and stress tolerance in plants is a promising research direction.

Uncovering novel bioactivities will require systematic screening using high-throughput assays, followed by detailed mechanistic studies to identify the molecular targets and pathways involved.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of (3-Isobutyl-ureido)-acetic acid?

- Answer : A common approach involves reacting 3-isobutylamine with a chloroacetyl chloride derivative under controlled pH (8–9) to form the urea linkage, followed by hydrolysis to yield the acetic acid moiety. Solvent selection (e.g., THF or DCM) and temperature (0–5°C) are critical to minimize side reactions. Post-synthesis, purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) is advised. Structural validation requires ¹H/¹³C NMR to confirm the ureido group (δ 5.2–5.6 ppm for NH protons) and IR spectroscopy (peaks at ~1650 cm⁻¹ for urea C=O and ~1700 cm⁻¹ for carboxylic acid) .

Q. Which analytical techniques are essential for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies protons on the isobutyl group (δ 0.8–1.0 ppm for CH₃, δ 1.6–1.8 ppm for CH₂) and ureido NH signals (δ 5.2–6.0 ppm). ¹³C NMR confirms carbonyl carbons (urea C=O at ~155 ppm, carboxylic acid C=O at ~170 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (210–230 nm) assess purity. Mobile phases (acetonitrile/water with 0.1% TFA) optimize separation .

- Elemental Analysis : Validates empirical formula (C₇H₁₄N₂O₃) with <0.3% deviation .

Q. How can researchers verify the stability of this compound under varying storage conditions?

- Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 4–12 weeks. Monitor degradation via HPLC and track loss of parent compound .

- Photostability : Expose to UV light (ICH Q1B guidelines) and compare to dark controls.

- Humidity Sensitivity : Use desiccators with controlled RH (75% ± 5%). Report any hygroscopicity or hydrolysis .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?

- Answer :

- Experimental Design : Measure solubility in DMSO, water, ethanol, and hexane using gravimetric or UV-spectrophotometric methods. Control temperature (±0.1°C) and agitation speed.

- Data Analysis : Apply Hansen solubility parameters to predict miscibility. Discrepancies may arise from protonation states (pKa ~3.5 for carboxylic acid); adjust pH to deprotonate and retest. Cross-reference with computational COSMO-RS models .

Q. What strategies address inconsistent bioactivity results in enzyme inhibition assays involving this compound?

- Answer :

- Assay Optimization : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted), substrate concentrations, and incubation times. Include positive controls (e.g., acetazolamide for carbonic anhydrase).

- Statistical Validation : Use ANOVA to compare triplicate runs and identify outliers. Adjust for non-specific binding by pre-treating plates with BSA .

- Mechanistic Studies : Perform kinetic assays (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Q. How can computational modeling enhance the design of derivatives of this compound for improved pharmacokinetics?

- Answer :

- Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., cyclooxygenase-2). Focus on modifying the isobutyl group to enhance hydrophobic interactions.

- ADME Prediction : Employ SwissADME to estimate logP, bioavailability, and metabolic stability. Prioritize derivatives with lower topological polar surface area (<140 Ų) for enhanced membrane permeability .

Data Contradiction and Reproducibility

Q. What steps mitigate variability in synthetic yields of this compound across laboratories?

- Answer :

- Protocol Harmonization : Specify reagent grades (e.g., ≥99% purity for isobutylamine), solvent drying methods (molecular sieves), and inert atmosphere (N₂/Ar) for moisture-sensitive steps.

- Error Analysis : Quantify losses during filtration and crystallization. Report yields as isolated (not theoretical) and provide detailed spectral data for reproducibility .

Q. How should researchers interpret conflicting IR spectra for this compound in solid vs. solution states?

- Answer : Solid-state hydrogen bonding broadens urea C=O peaks (1650–1680 cm⁻¹), while solution spectra (in DMSO) show sharper bands. Use KBr pellets for solids and ATR-FTIR for liquids. Compare to reference spectra from PubChem or NIST .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management : Neutralize acidic spills with sodium bicarbonate. Collect waste in labeled containers for incineration.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and bases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.